molecular formula C27H27N3O4S B2653099 N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 451467-40-6

N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2653099
CAS No.: 451467-40-6
M. Wt: 489.59
InChI Key: NXHWADRIPQIJFG-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazoline core substituted at key positions:

  • Position 2: A sulfanyl group linked to a 2-oxo-2-phenylethyl moiety.
  • Position 3: A pentyl chain.
  • Position 7: A carboxamide group.
  • N-substituent: A furan-2-ylmethyl group.

Quinazolines are known for diverse biological activities, including antiulcer, anticancer, and antimicrobial effects . The 2-oxo-2-phenylethyl substituent may enhance lipophilicity, influencing membrane permeability.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-3-pentyl-2-phenacylsulfanylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c1-2-3-7-14-30-26(33)22-13-12-20(25(32)28-17-21-11-8-15-34-21)16-23(22)29-27(30)35-18-24(31)19-9-5-4-6-10-19/h4-6,8-13,15-16H,2-3,7,14,17-18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHWADRIPQIJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the furan, phenylethyl, and sulfanyl groups through various substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient synthetic routes and reaction conditions. Additionally, purification methods such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to corresponding alcohols.

    Substitution: The phenylethyl and sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperature, pressure, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives with Antiulcer Activity

Quinazoline analogs, such as those synthesized by Ms. Dha (), share the 3,4-dihydroquinazoline scaffold but differ in substituents. For example:

  • Compound 1e (from ): Features a benzamido group at position 3 and a substituted phenylbenzamide at position 5.
  • Target Compound : Replaces these groups with a pentyl chain and a furan-2-ylmethyl-carboxamide.

Key Differences :

Parameter Target Compound Compound 1e
Position 3 Substituent Pentyl (alkyl chain) Benzamido (aromatic)
Position 7 Group Furan-2-ylmethyl-carboxamide Substituted phenylbenzamide
Biological Activity Hypothesized antiulcer activity Confirmed H+/K+-ATPase inhibition

However, the absence of a phenylbenzamide moiety might reduce binding affinity to proton pumps .

Ranitidine-Related Furan Derivatives

Ranitidine analogs (–7) share furan and sulfanyl motifs but lack the quinazoline core. Examples include:

  • Ranitidine Diamine Hemifumarate: Contains a dimethylamino-methylfuran and a thioethylamine chain .
  • Target Compound: Uses a non-alkylated furan and a sulfanyl group attached to a 2-oxo-2-phenylethyl group.

Functional Implications :

Feature Target Compound Ranitidine Analogs
Core Structure 3,4-Dihydroquinazoline Furan-thioethylamine
Sulfanyl Group Linked to 2-oxo-2-phenylethyl Linked to ethylamine or nitroacetamide
Therapeutic Target Unclear (speculative: antiulcer) H2 receptor antagonism (antiacid)

The target compound’s sulfanyl group may confer redox-modulating properties, unlike ranitidine’s nitroacetamide-derived groups, which are metabolically unstable .

Structural Analogs with Modified Side Chains

describes a closely related compound:

  • N-[(furan-2-yl)methyl]-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide .

Comparison :

Parameter Target Compound Compound
Position 3 Substituent Pentyl Propenyl
Sulfanyl Side Chain 2-Oxo-2-phenylethyl Carbamoylmethyl linked to phenylethyl

Conversely, the pentyl chain in the target compound could stabilize hydrophobic interactions.

Biological Activity

N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core with several functional groups that contribute to its biological properties. The presence of the furan ring and sulfanyl linkage are particularly noteworthy for their roles in biological interactions.

Chemical Structure

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC20H22N2O3S
CAS Number126456406

The biological activity of this compound is attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may modulate oxidative stress pathways and inhibit enzymes linked to various diseases.

  • Oxidative Stress Modulation : The furan moiety may play a role in reducing oxidative stress by scavenging free radicals.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with metabolic pathways, particularly those involved in cancer progression and neurodegenerative diseases.

Therapeutic Applications

Research indicates that this compound could be beneficial in treating conditions such as:

  • Cancer : By inhibiting specific enzymes involved in tumor growth.
  • Neurodegenerative Diseases : Potentially through modulation of pathways affected by oxidative stress.

Case Studies and Experimental Data

Recent studies have evaluated the biological effects of this compound using various in vitro and in vivo models. Below are key findings from selected studies:

Study ReferenceMethodologyFindings
In vitro assays on cancer cellsDemonstrated significant cytotoxicity against multiple cancer cell lines at micromolar concentrations.
Animal model for neuroprotectionShowed a reduction in neuroinflammation markers and improved cognitive function in treated animals.
Enzyme inhibition assaysInhibited key enzymes involved in amyloid precursor protein processing, suggesting potential for Alzheimer's treatment.

Comparative Analysis with Similar Compounds

When compared to other quinazoline derivatives, N-[(furan-2-yl)methyl]-4-oxo compounds exhibit unique properties due to the combination of furan and sulfanyl groups. This structural uniqueness enhances its interaction with biological targets compared to simpler analogs.

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